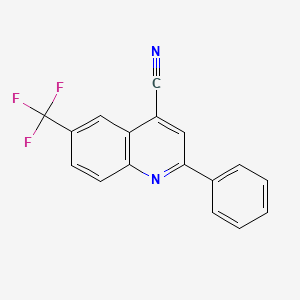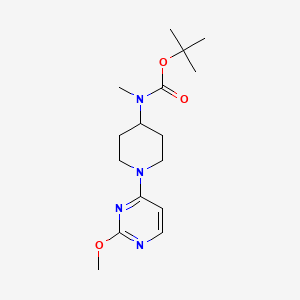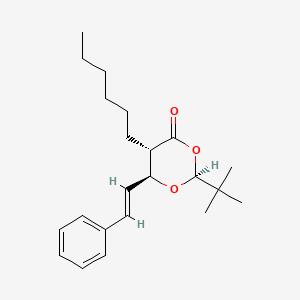
(2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one is an organic compound that belongs to the class of dioxanones These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structural features may contribute to its activity as a drug candidate for various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for specific applications in manufacturing and materials science.
Mechanism of Action
The mechanism of action of (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The detailed mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one include other dioxanones with different substituents. Examples include:
- (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-phenyl-1,3-dioxan-4-one
- (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-(2-methylstyryl)-1,3-dioxan-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C22H32O3 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(2S,5S,6S)-2-tert-butyl-5-hexyl-6-[(E)-2-phenylethenyl]-1,3-dioxan-4-one |
InChI |
InChI=1S/C22H32O3/c1-5-6-7-11-14-18-19(16-15-17-12-9-8-10-13-17)24-21(22(2,3)4)25-20(18)23/h8-10,12-13,15-16,18-19,21H,5-7,11,14H2,1-4H3/b16-15+/t18-,19-,21-/m0/s1 |
InChI Key |
DELZQKHBKFSULH-DXJLAIHTSA-N |
Isomeric SMILES |
CCCCCC[C@H]1[C@@H](O[C@@H](OC1=O)C(C)(C)C)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCC1C(OC(OC1=O)C(C)(C)C)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



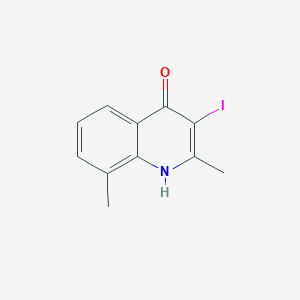
![N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)](/img/structure/B11831088.png)
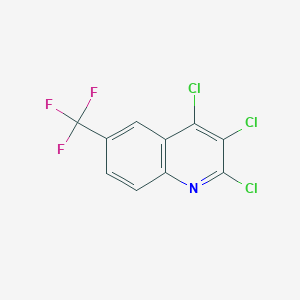
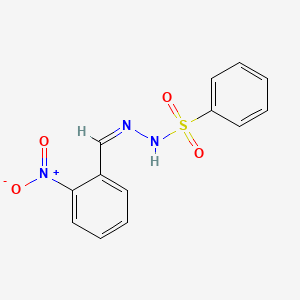
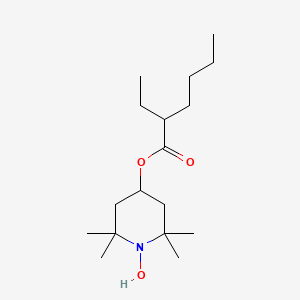

![Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)

